Benzoic acid, 5-[(diethylamino)sulfonyl]-2-[(2-methylphenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-[(diethylamino)sulfonyl]-2-[(2-methylphenyl)amino]- is a complex organic compound with a unique structure that combines a benzoic acid core with diethylamino, sulfonyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-[(diethylamino)sulfonyl]-2-[(2-methylphenyl)amino]- typically involves multiple steps, starting with the preparation of the benzoic acid core. Common synthetic routes include:
Oxidation of Benzyl Chloride: Benzyl chloride is oxidized using potassium permanganate to form benzoic acid.
Amination and Sulfonation: The benzoic acid is then subjected to amination and sulfonation reactions to introduce the diethylamino and sulfonyl groups.
Coupling with Methylphenylamine: Finally, the compound is coupled with 2-methylphenylamine under specific reaction conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-[(diethylamino)sulfonyl]-2-[(2-methylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced derivatives .
Scientific Research Applications
Benzoic acid, 5-[(diethylamino)sulfonyl]-2-[(2-methylphenyl)amino]- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 5-[(diethylamino)sulfonyl]-2-[(2-methylphenyl)amino]- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simpler analog with a single carboxyl group.
Sulfanilic Acid: Contains a sulfonyl group but lacks the diethylamino and methylphenyl groups.
N-Phenyl-2-naphthylamine: Similar in structure but with a naphthalene core instead of a benzene ring.
Uniqueness
Benzoic acid, 5-[(diethylamino)sulfonyl]-2-[(2-methylphenyl)amino]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
62310-19-4 |
---|---|
Molecular Formula |
C18H22N2O4S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-(diethylsulfamoyl)-2-(2-methylanilino)benzoic acid |
InChI |
InChI=1S/C18H22N2O4S/c1-4-20(5-2)25(23,24)14-10-11-17(15(12-14)18(21)22)19-16-9-7-6-8-13(16)3/h6-12,19H,4-5H2,1-3H3,(H,21,22) |
InChI Key |
SSYOBOWBJMPALS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)NC2=CC=CC=C2C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.